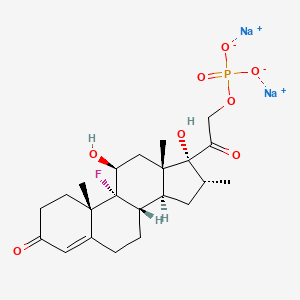
1,2-Dihydro Dexamethasone Phosphate Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro Dexamethasone Phosphate Disodium Salt: is a synthetic glucocorticoid compound. It is an impurity of Desoxymetasone, which is an anti-inflammatory agent . The compound has a molecular formula of C22H30FNa2O8P and a molecular weight of 518.42 . It is commonly used in research and pharmaceutical applications due to its potent anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydro Dexamethasone Phosphate Disodium Salt involves the fluorination of a steroid backbone followed by phosphorylation. The key steps include:
Fluorination: Introduction of a fluorine atom at the 9th position of the steroid backbone.
Phosphorylation: Addition of a phosphate group at the 21st position.
Industrial Production Methods: Industrial production typically involves multi-step organic synthesis under controlled conditions. The process includes:
Steroid Backbone Preparation: Synthesis of the steroid backbone through a series of organic reactions.
Fluorination and Phosphorylation: Sequential introduction of fluorine and phosphate groups.
Purification: Crystallization and filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihydro Dexamethasone Phosphate Disodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted steroids.
Scientific Research Applications
1,2-Dihydro Dexamethasone Phosphate Disodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the development of pharmaceutical formulations and quality control.
Mechanism of Action
The compound exerts its effects by binding to specific nuclear steroid receptors. This interaction interferes with the activation of nuclear factor kappa B (NF-kB) and apoptotic pathways . It acts as an inducer of apoptosis and an inhibitor of the sodium phosphate symporter . The molecular targets include glucocorticoid receptors, which modulate the expression of anti-inflammatory genes and suppress pro-inflammatory cytokines.
Comparison with Similar Compounds
- Dexamethasone 21-phosphate disodium salt
- Betamethasone 21-phosphate disodium salt
- Prednisolone 21-phosphate disodium salt
Comparison: 1,2-Dihydro Dexamethasone Phosphate Disodium Salt is unique due to its specific fluorination and phosphorylation pattern, which enhances its anti-inflammatory potency compared to other similar compounds. Its unique structure allows for more effective binding to glucocorticoid receptors, resulting in stronger anti-inflammatory effects.
Properties
Molecular Formula |
C22H30FNa2O8P |
|---|---|
Molecular Weight |
518.4 g/mol |
IUPAC Name |
disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C22H32FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h9,12,15-17,25,27H,4-8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1 |
InChI Key |
CUYCSFJVSFLGRF-FCJDYXGNSA-L |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















